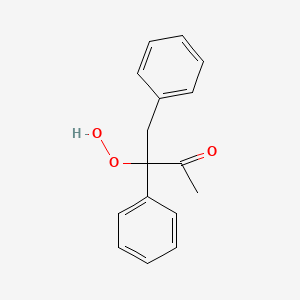
3-Hydroperoxy-3,4-diphenylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroperoxy-3,4-diphenylbutan-2-one is an organic compound that belongs to the class of hydroperoxides. Hydroperoxides are characterized by the presence of a hydroperoxy group (-OOH) attached to a carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroperoxy-3,4-diphenylbutan-2-one can be achieved through several methods. One common approach involves the oxidation of 3,4-diphenylbutan-2-one using hydrogen peroxide in the presence of a catalyst. The reaction typically requires mild conditions and can be carried out at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Hydroperoxy-3,4-diphenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form more complex peroxides or ketones.
Reduction: The compound can be reduced to form alcohols or hydrocarbons.
Substitution: The hydroperoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents, nucleophiles, and bases.
Major Products Formed
Oxidation: Formation of ketones and peroxides.
Reduction: Formation of alcohols and hydrocarbons.
Substitution: Formation of halogenated compounds and other substituted derivatives.
Scientific Research Applications
3-Hydroperoxy-3,4-diphenylbutan-2-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the development of new materials with unique properties.
Environmental Chemistry: Studied for its role in atmospheric chemistry and potential environmental impact.
Mechanism of Action
The mechanism of action of 3-Hydroperoxy-3,4-diphenylbutan-2-one involves the formation of reactive oxygen species (ROS) through the cleavage of the hydroperoxy group. These ROS can interact with various molecular targets, leading to oxidative stress and subsequent biological effects. The compound’s reactivity is influenced by the presence of electron-donating or electron-withdrawing groups on the phenyl rings .
Comparison with Similar Compounds
Similar Compounds
3-Hydroperoxy-2-oxopropanal: Another hydroperoxide with similar reactivity.
5α-Hydroperoxy-3β-hydroxycholest-6-ene: A hydroperoxide derived from cholesterol with distinct biological activity.
Uniqueness
3-Hydroperoxy-3,4-diphenylbutan-2-one is unique due to its specific structure, which includes two phenyl rings and a hydroperoxy group.
Properties
CAS No. |
58966-99-7 |
|---|---|
Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
3-hydroperoxy-3,4-diphenylbutan-2-one |
InChI |
InChI=1S/C16H16O3/c1-13(17)16(19-18,15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11,18H,12H2,1H3 |
InChI Key |
VUZAKZGKXFIISF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC1=CC=CC=C1)(C2=CC=CC=C2)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















